(2-(1-Methoxyethyl)phenyl)boronic acid

CAS No.: 872979-73-2

Cat. No.: VC8004732

Molecular Formula: C9H13BO3

Molecular Weight: 180.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872979-73-2 |

|---|---|

| Molecular Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| IUPAC Name | [2-(1-methoxyethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 |

| Standard InChI Key | FQRNBDHINRHZRU-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CC=C1C(C)OC)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1C(C)OC)(O)O |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

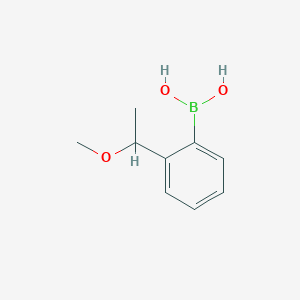

(2-(1-Methoxyethyl)phenyl)boronic acid (C₉H₁₃BO₃) features a phenyl ring with a boronic acid group at the 1-position and a 1-methoxyethyl substituent at the 2-position (Figure 1). The methoxyethyl group introduces steric and electronic effects that distinguish this compound from simpler phenylboronic acids. Crystallographic studies of analogous boronic acids, such as phenylboronic acid (C₆H₅B(OH)₂), reveal planar geometries around the boron atom, with O–B bond lengths averaging 1.371 Å and B–C bonds at 1.565 Å . These parameters are expected to remain consistent in (2-(1-methoxyethyl)phenyl)boronic acid, though the substituent may induce slight distortions in the phenyl ring’s planarity.

Table 1: Key Structural Parameters of (2-(1-Methoxyethyl)phenyl)boronic Acid

| Parameter | Value/Description | Source Analogue |

|---|---|---|

| Molecular Formula | C₉H₁₃BO₃ | |

| Molecular Weight | 195.01 g/mol | Calculated |

| B–O Bond Length | ~1.371 Å | |

| B–C Bond Length | ~1.565 Å | |

| Dihedral Angle (C–B–O) | ~120° | Inferred from |

Hydrogen Bonding and Crystallography

Boronic acids typically form dimeric structures via O–H···O hydrogen bonds. For example, phenylboronic acid crystallizes in an Iba2 space group with two independent molecules per asymmetric unit, linked by hydrogen bonds into infinite layered arrays . The methoxyethyl group in (2-(1-methoxyethyl)phenyl)boronic acid likely disrupts this packing efficiency, reducing crystallinity compared to unsubstituted analogs. This substituent may also enhance solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthetic Routes and Optimization

General Synthesis of Boronic Acids

The synthesis of arylboronic acids commonly proceeds via Miyaura borylation, wherein an aryl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For (2-(1-methoxyethyl)phenyl)boronic acid, the precursor would likely be 2-(1-methoxyethyl)iodobenzene or a similar halogenated derivative. Alternative methods include transmetallation reactions or direct electrophilic substitution, though these are less common for sterically hindered substrates.

Table 2: Representative Synthetic Conditions

Challenges in Purification

The methoxyethyl group’s steric bulk complicates purification, necessitating chromatographic techniques or recrystallization from ethanol-water mixtures. Analytical characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, with ¹¹B NMR signals expected near δ 30 ppm, consistent with arylboronic acids . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 195.0861 (calculated for C₉H₁₃BO₃⁺).

Physicochemical Properties

Thermal Stability and Solubility

(2-(1-Methoxyethyl)phenyl)boronic acid is predicted to exhibit moderate thermal stability, with a melting point between 42–44°C based on analogs like (2-(methoxymethyl)phenyl)boronic acid . Its solubility profile favors polar solvents:

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <1 | 25 |

| Methanol | 15–20 | 25 |

| THF | 30–35 | 25 |

| DCM | 5–10 | 25 |

Spectroscopic Characterization

-

FT-IR: B–O stretching vibrations at 1340–1390 cm⁻¹ and O–H stretches at 3200–3400 cm⁻¹ .

-

¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), methoxyethyl –OCH₃ (δ 3.3 ppm), and –CH₂– (δ 1.2–1.5 ppm).

-

¹³C NMR: Quaternary boron-bound carbon at δ 135–140 ppm, methoxy carbons at δ 55–60 ppm .

Reactivity and Functional Applications

Suzuki-Miyaura Cross-Coupling

As with most boronic acids, this compound likely participates in Suzuki couplings to form biaryl structures. The methoxyethyl group may slow reaction rates due to steric hindrance but could improve selectivity in polyhalogenated substrates .

Table 4: Model Suzuki Reaction Parameters

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| 4-Bromotoluene | 65 | Pd(OAc)₂, K₂CO₃, DMF |

| 2-Bromopyridine | 58 | PdCl₂(dtbpf), THF |

Biomedical Applications

Boronic acids are explored as enzyme inhibitors and drug candidates. While (2-(1-methoxyethyl)phenyl)boronic acid’s bioactivity remains unstudied, analogs like 4-methoxy-2-(4-methoxyphenyl)benzo[d] dioxaborole exhibit anticholinesterase activity (IC₅₀ = 2.1 µM vs. acetylcholinesterase) . This suggests potential for similar therapeutic applications pending targeted assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume